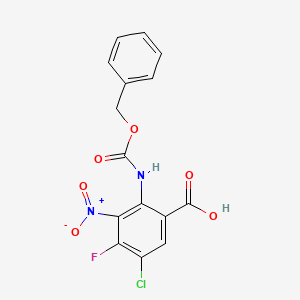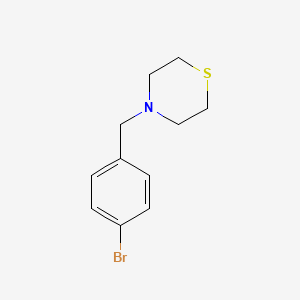
5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid, also known as CF3NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CF3NPB is a member of the benzoic acid family and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is not fully understood. However, studies have shown that 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have several biochemical and physiological effects. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid inhibits the growth of cancer cells and induces apoptosis. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is its potential applications in various areas of scientific research. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has some limitations for lab experiments. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is a relatively new compound, and its safety and toxicity profile are not fully understood. Further research is needed to determine the optimal dosage and administration route of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid.
Direcciones Futuras
There are several future directions for 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid research. One potential direction is to investigate the safety and toxicity profile of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid. Further research is needed to determine the optimal dosage and administration route of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid. Another potential direction is to investigate the potential applications of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 5-chloro-2-fluoroaniline with ethyl 4-nitrobenzoate to form 5-chloro-2-fluoro-4-nitroaniline. The second step involves the reaction of 5-chloro-2-fluoro-4-nitroaniline with phenyl chloroformate to form 5-chloro-2-fluoro-4-nitrophenyl carbamate. The third step involves the reaction of 5-chloro-2-fluoro-4-nitrophenyl carbamate with sodium hydride to form 5-chloro-2-fluoro-4-nitrophenol. The final step involves the reaction of 5-chloro-2-fluoro-4-nitrophenol with methyl chloroformate to form 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has potential applications in various areas of scientific research. One of the primary applications of 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is in the field of cancer research. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 5-Chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-chloro-4-fluoro-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O6/c16-10-6-9(14(20)21)12(13(11(10)17)19(23)24)18-15(22)25-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABXIUZUNVOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2C(=O)O)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-5-chloro-4-fluoro-3-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)
![N-[3-(6-Chloropyridazin-3-yl)phenyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2470594.png)